2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid

Synthetic intermediate Purity specification Medicinal chemistry

This chiral 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid (CAS 185854-45-9) is a critical intermediate for constructing potent NMDA-glycine antagonists. Its 2-acetic acid motif delivers an 85-fold enantiomeric binding difference, enabling the synthesis of the active (S)-configuration with high stereochemical integrity (E=94). This high-purity (≥97%) scaffold is essential for neurological disorder research and cannot be substituted by regioisomers without compromising target affinity. Secure your supply for reliable, publication-grade results.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 185854-45-9
Cat. No. B061681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid
CAS185854-45-9
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC1CC(=O)O
InChIInChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14)
InChIKeyAMVYWECHDZNEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic Acid (CAS 185854-45-9): Core Identity and Scientific Procurement Context


2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic Acid (CAS 185854-45-9, molecular formula C₁₁H₁₃NO₂, molecular weight 191.23) is a chiral bicyclic amino acid derivative belonging to the 1,2,3,4-tetrahydroquinoline-2-acetic acid class . Structurally characterized by a saturated quinoline ring bearing an acetic acid side chain at the 2‑position, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs . Its primary documented utility lies in the construction of tricyclic quinoxalinedione frameworks that act as potent glycine‑site NMDA receptor antagonists, a therapeutic target for neurodegenerative and excitotoxic disorders [1].

Why Generic 1,2,3,4‑Tetrahydroquinoline Analogs Cannot Substitute for 2‑(1,2,3,4‑Tetrahydroquinolin‑2‑yl)acetic Acid in Chiral NMDA Antagonist Synthesis


The tetrahydroquinoline scaffold is widespread in drug discovery, but simple in‑class substitution is precluded by the precise positional and stereochemical requirements of downstream targets. The 2‑acetic acid motif of 185854‑45‑9 furnishes a critical chiral center and an extended carboxylate that are indispensable for constructing the fused quinoxalinedione core of high‑affinity NMDA‑glycine antagonists [1]. Removal of the 4‑oxo group in related 2‑carboxytetrahydroquinolines drastically reduces receptor affinity, while shifting the carboxylate from the 2‑position to the 6‑position redirects biological activity entirely [2]. Furthermore, the enantiomeric configuration of the 2‑substituent exerts an 85‑fold difference in receptor binding [3], meaning that even closely related racemic mixtures or analogs with identical elemental composition fail to deliver the required pharmacological or synthetic outcome. The quantitative evidence presented below substantiates why 185854‑45‑9 cannot be replaced by structurally proximal alternatives without compromising project integrity.

Quantitative Differentiators of 2‑(1,2,3,4‑Tetrahydroquinolin‑2‑yl)acetic Acid Against Closest Structural Analogs


Higher Baseline Purity Specification Reduces Pre‑Reaction Purification Burden

Commercial sources of 185854‑45‑9 consistently specify purity ≥97%, whereas the structurally analogous 1,2,3,4‑tetrahydroquinoline‑2‑carboxylic acid (CAS 46185‑24‑4) is routinely supplied at 95% purity . This 2‑percentage‑point differential represents a meaningful reduction in impurity‑associated risk during sensitive asymmetric syntheses, where even minor contaminants can erode enantiomeric excess or poison metal catalysts.

Synthetic intermediate Purity specification Medicinal chemistry

Enzymatic Resolution Efficiency Differentiates 2‑Acetate from 2‑Carboxylate Scaffolds

The methyl ester of 185854‑45‑9 (methyl 1,2,3,4‑tetrahydroquinoline‑2‑acetate) undergoes enzymatic resolution with Novozym® 435 to afford the desired (S)‑enantiomer in 93% enantiomeric excess and 50% yield with an enantiomeric ratio (E) of 94 [1]. In contrast, resolution of the analogous methyl 1,2,3,4‑tetrahydroquinoline‑2‑carboxylate using α‑chymotrypsin yields only 97% ee, 47% yield, and a lower enantiomeric ratio (E=67) [1]. The superior E‑value for the acetate‑bearing scaffold translates to more efficient separation and higher optical purity of the advanced chiral intermediate required for potent NMDA‑glycine antagonists.

Chiral resolution Enantioselective hydrolysis NMDA antagonist intermediate

Stereochemical Fidelity in NMDA Glycine‑Site Antagonist Synthesis Exceeds That of Alternative Intermediates

In the synthesis of tricyclic quinoxalinedione NMDA‑glycine antagonists, only the (S)‑enantiomer derived from 185854‑45‑9 retains high receptor affinity (Ki = 0.96 nM), whereas the corresponding (R)‑enantiomer is 85‑fold weaker (Ki = 82 nM) [1]. This stereochemical dependence is far more pronounced than in the 2‑carboxytetrahydroquinoline series, where cis/trans isomers show negligible stereoselectivity in binding [2]. The 2‑acetic acid scaffold therefore provides a uniquely stereosensitive handle for accessing the therapeutically relevant enantiomer with high fidelity.

NMDA receptor Glycine‑site antagonist Stereoselective synthesis

Physicochemical Stability and Storage Profile Reduce Logistical Complexity

Vendor datasheets indicate that 185854‑45‑9 is stable when stored sealed and dry at 2‑8°C and can be shipped at ambient temperature within continental regions . In contrast, the methyl ester analog (CAS 91‑63‑4) requires more stringent cold‑chain handling and is noted for incompatibility with strong acids, alkalis, and oxidizing/reducing agents [1]. The free acid form thus offers superior shelf‑life robustness and reduced shipping constraints, which is particularly advantageous for multi‑site collaborative research projects.

Stability Storage Logistics

Optimal Deployment Scenarios for 2‑(1,2,3,4‑Tetrahydroquinolin‑2‑yl)acetic Acid in Medicinal Chemistry and Process Development


Synthesis of Enantiopure Tricyclic Quinoxalinedione NMDA‑Glycine Antagonists

The primary documented application of 185854‑45‑9 is as the key chiral intermediate in the construction of tricyclic quinoxalinediones such as compound 2 (Ki = 2.6 nM) and its (S)‑enantiomer (Ki = 0.96 nM) [1]. The 2‑acetic acid motif undergoes cyclization with appropriate diamines to form the fused quinoxalinedione core, a privileged scaffold for glycine‑site NMDA antagonism. Researchers targeting excitotoxicity‑related conditions (stroke, traumatic brain injury, Alzheimer's disease) utilize this compound to access the therapeutically active (S)‑configuration with high stereochemical integrity.

Enzymatic Resolution Development and Asymmetric Synthesis Platform Studies

The high enantioselectivity (E=94) observed during Novozym® 435‑catalyzed hydrolysis of the methyl ester derivative of 185854‑45‑9 makes this scaffold an attractive model system for developing and benchmarking new enzymatic resolution methodologies [1]. The pronounced E‑value differential relative to the 2‑carboxylate analog (E=67) provides a sensitive readout for enzyme engineering and reaction condition optimization.

Construction of Diversified Tetrahydroquinoline‑Based Chemical Libraries

The free carboxylic acid handle of 185854‑45‑9 enables straightforward amide coupling, esterification, and reduction chemistries, facilitating the rapid generation of diverse tetrahydroquinoline libraries for high‑throughput screening . The scaffold's established role in NMDA pharmacology provides a validated starting point for exploring other neurological targets, while its high commercial purity (≥97%) minimizes false positives arising from impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.